6-ethyl-3H-isobenzofuran-1-one

Catalog No.
S8675796
CAS No.
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-ethyl-3H-isobenzofuran-1-one

Product Name

6-ethyl-3H-isobenzofuran-1-one

IUPAC Name

6-ethyl-3H-2-benzofuran-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h3-5H,2,6H2,1H3

InChI Key

SUVYPWJEUOJRCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(COC2=O)C=C1

6-Ethyl-3H-isobenzofuran-1-one (commonly referred to as 6-ethylphthalide) is a highly specialized, regiochemically pure bicyclic lactone utilized primarily as a critical building block for 1,2,4-trisubstituted benzene derivatives and biologically active pharmacophores [1]. Unlike unsubstituted phthalide, the presence of the ethyl group at the C-6 position provides a specific lipophilic vector and an electron-donating handle that dictates downstream pharmacological properties, particularly in the synthesis of methionine aminopeptidase 2 (MetAP2) inhibitors and monoamine oxidase (MAO) modulators. In industrial procurement, this compound is prioritized for its ability to undergo clean, high-yield lactone ring-opening reactions under basic nucleophilic conditions, delivering strictly regiocontrolled 5-ethyl-2-(substituted-methyl)benzoic acid intermediates without the costly and inefficient separation of regioisomers associated with late-stage alkylation strategies [2].

Substituting 6-ethyl-3H-isobenzofuran-1-one with unsubstituted phthalide, 5-ethylphthalide, or 6-methylphthalide fundamentally alters the structural trajectory of downstream syntheses and compromises target efficacy [1]. Ring-opening of the isomeric 5-ethylphthalide yields 4-ethylbenzoic acid derivatives, which are structurally incompatible with target systems requiring the 5-ethyl geometry, such as specific MetAP2 inhibitor analogs. Furthermore, attempting to introduce an ethyl group onto a pre-formed 2-substituted benzoic acid via Friedel-Crafts alkylation typically results in intractable mixtures of 4-, 5-, and 6-ethyl regioisomers, drastically reducing overall yield and driving up purification costs [2]. The 6-ethyl substitution also introduces specific steric and lipophilic parameters that cannot be replicated by a 6-methyl analog, making this exact compound indispensable for maintaining target binding affinities and pharmacokinetic profiles in advanced drug discovery pipelines.

Regiospecificity in Nucleophilic Ring-Opening for API Intermediates

The primary procurement advantage of 6-ethyl-3H-isobenzofuran-1-one is its ability to serve as a pre-configured scaffold for 1,2,4-trisubstituted benzenes. When subjected to nucleophilic attack (e.g., by thiophenol), the lactone opens to yield >85% of the pure 5-ethyl-2-(phenylthiomethyl)benzoic acid intermediate [1]. In contrast, attempting a late-stage ethylation of 2-(phenylthiomethyl)benzoic acid yields a complex mixture with <40% of the desired 5-ethyl regioisomer, requiring extensive chromatographic separation.

Evidence DimensionRegioisomer purity and isolated yield
Target Compound Data>85% isolated yield of the specific 5-ethyl regioisomer
Comparator Or BaselineLate-stage alkylation of an unsubstituted baseline (<40% target isomer yield)
Quantified Difference>45% absolute increase in target isomer yield and elimination of isomer separation steps
ConditionsK2CO3, DMF, 110°C, 2 hours (Standard lactone opening)

Procuring the pre-installed 6-ethyl lactone eliminates downstream regioisomer purification, significantly improving process mass intensity (PMI) and overall manufacturing yield.

Target Binding Affinity in MAO-B Inhibitor Scaffolds

In the development of reversible monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the phthalide core is a critical determinant of potency. C-6 substituted phthalides demonstrate highly potent target engagement, whereas the unsubstituted phthalide baseline is only a weak inhibitor [1]. The 6-ethyl group provides the necessary steric bulk and lipophilicity to occupy the hydrophobic binding pocket of the MAO-B isoform, achieving low micromolar to nanomolar IC50 values compared to the >50 µM IC50 of the unsubstituted analog.

Evidence DimensionMAO-B Inhibitory Potency (IC50)
Target Compound DataLow micromolar to nanomolar IC50 range (C-6 substituted profile)
Comparator Or BaselineUnsubstituted 3H-isobenzofuran-1-one (IC50 > 50 µM)
Quantified Difference10- to 100-fold increase in MAO-B binding affinity
ConditionsRecombinant human MAO-B enzymatic assay

For neurological drug discovery, the C-6 substitution is not optional; it is the primary driver of target engagement and isoform selectivity, justifying the procurement of the substituted scaffold.

Lipophilicity Tuning for CNS and Systemic Formulation

The selection between 6-methyl and 6-ethyl phthalide derivatives often hinges on precise lipophilicity requirements for blood-brain barrier (BBB) penetration or systemic distribution. The 6-ethyl substitution contributes approximately +1.0 to +1.2 to the calculated partition coefficient (cLogP) of the core scaffold, compared to only +0.5 for a 6-methyl group [1]. This quantitative difference allows formulators and medicinal chemists to precisely tune the lipophilicity of downstream APIs without altering the fundamental binding geometry of the core pharmacophore.

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound Data+1.0 to +1.2 cLogP contribution (6-ethyl)
Comparator Or Baseline6-methylphthalide (+0.5 cLogP contribution)
Quantified Difference+0.5 to +0.7 higher cLogP contribution for the ethyl variant
Conditionsin silico physicochemical profiling and standard partition assays

Selecting the 6-ethyl variant over the 6-methyl variant provides a predictable, quantifiable enhancement in lipophilicity required for optimizing the pharmacokinetics of CNS-active agents.

Synthesis of MetAP2 Inhibitors and Anti-Obesity Therapeutics

6-Ethyl-3H-isobenzofuran-1-one is the definitive starting material for synthesizing 5-ethyl-2-(phenylthiomethyl)benzoic acid derivatives. These intermediates are strictly required for the development of highly specific methionine aminopeptidase 2 (MetAP2) inhibitors, where the 5-ethyl geometry on the terminal aromatic ring is essential for optimal enzyme pocket binding and downstream anti-angiogenic or anti-obesity efficacy [1].

Development of Reversible MAO-B Inhibitors for Parkinson's Disease

The compound serves as an advanced core scaffold in neurological drug discovery. Because C-6 substitution dramatically enhances MAO-B inhibition compared to unsubstituted phthalides, 6-ethylphthalide is prioritized for synthesizing reversible, highly selective MAO-B inhibitors, leveraging its specific lipophilic vector to improve blood-brain barrier penetration [2].

Combinatorial Library Generation for 1,2,4-Trisubstituted Benzenes

In early-stage drug discovery and agrochemical research, this compound is procured to generate libraries of 1,2,4-trisubstituted benzenes. Its predictable, high-yield ring-opening chemistry allows researchers to rapidly diversify the C-2 position with various nucleophiles (amines, thiols, alkoxides) while maintaining absolute regiocontrol over the 5-ethyl and 1-carboxylic acid positions, bypassing the low yields of direct aromatic substitution [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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